molecular formula C25H21FN2O3S B298556 5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298556
M. Wt: 448.5 g/mol
InChI Key: GYWBLQYMNLXOHM-YOIRLTMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor activities through the inhibition of various enzymes and signaling pathways involved in these processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the production of pro-inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as a lead compound for the development of new drugs. Its anti-inflammatory and anti-tumor activities make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in some experimental protocols.

Future Directions

There are several future directions for the research on 5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the molecular mechanisms underlying its anti-inflammatory and anti-tumor activities. Additionally, further studies are needed to determine its safety and efficacy in animal models and clinical trials. Overall, the research on 5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one holds great promise for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction between 2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and 4-[(2-Fluorobenzyl)oxy]benzaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has potential applications in various areas of scientific research. One of the most promising areas is medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. It has been shown to exhibit significant anti-inflammatory and anti-tumor activities, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and other inflammatory disorders.

properties

Product Name

5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C25H21FN2O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21FN2O3S/c1-28-24(29)23(32-25(28)27-19-9-13-20(30-2)14-10-19)15-17-7-11-21(12-8-17)31-16-18-5-3-4-6-22(18)26/h3-15H,16H2,1-2H3/b23-15-,27-25?

InChI Key

GYWBLQYMNLXOHM-YOIRLTMBSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/SC1=NC4=CC=C(C=C4)OC

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

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